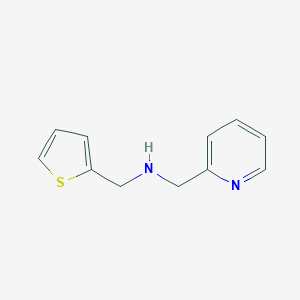

2-Pyridylmethyl(2-thienylmethyl)amine

Beschreibung

2-Pyridylmethyl(2-thienylmethyl)amine is a mixed-donor ligand featuring a pyridyl group (nitrogen donor) and a thienyl group (sulfur-containing heterocycle) attached to an amine backbone. Its unique donor set (N and S) may enable selective metal binding and stabilization of diverse oxidation states .

Eigenschaften

CAS-Nummer |

478797-44-3 |

|---|---|

Molekularformel |

C11H12N2S |

Molekulargewicht |

204.29g/mol |

IUPAC-Name |

1-pyridin-2-yl-N-(thiophen-2-ylmethyl)methanamine |

InChI |

InChI=1S/C11H12N2S/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2 |

InChI-Schlüssel |

HQQIBEIYAHFULM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CNCC2=CC=CS2 |

Kanonische SMILES |

C1=CC=NC(=C1)CNCC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Donor Atom Composition:

- 2-Pyridylmethyl(2-thienylmethyl)amine: Combines a nitrogen-donating pyridyl group and a sulfur-containing thienyl group. The pyridyl nitrogen is a stronger Lewis base, while the thienyl sulfur is a softer donor, enabling binding to both hard and soft metal ions.

- Bis(2-pyridylmethyl)amine: Two pyridyl groups provide a rigid, N,N-donor framework, favoring coordination to transition metals like Cu(II) and Fe(III) .

- Bis(thiophen-2-ylmethyl)amine: Two thienyl sulfur donors, which are softer and more polarizable, often used in dithiocarbamate synthesis (e.g., Zn(II) complexes) .

- Tris(2-pyridylmethyl)amine (TPA): A tripodal N,N,N-donor ligand known for stabilizing high-valent metal centers (e.g., Cu(I/II)) and membrane permeability in biological systems .

In contrast, bis(2-pyridylmethyl)amine and TPA exhibit stronger σ-donor capabilities, enhancing metal-ligand bond stability .

Coordination Behavior and Metal Selectivity

Example: Bis(2-pyridylmethyl)amine forms stable Cu(II) complexes where the paramagnetic Cu²⁺ quenches fluorescence, enabling Cu²⁺ detection in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.